Abamectin
Overview
Description
It belongs to the avermectin family, which are natural fermentation products of the soil-dwelling actinomycete Streptomyces avermitilis . Abamectin is a mixture of two components: avermectin B1a and avermectin B1b, with the former comprising about 80% of the mixture . This compound is notable for its effectiveness in controlling a wide range of pests and parasites in agriculture and medicine .
Mechanism of Action
Target of Action
Abamectin primarily targets glutamate-gated chloride channels in invertebrate nerve and muscle cells . These channels are crucial for maintaining the electrical balance across cell membranes, which is essential for normal nerve and muscle function.
Mode of Action
this compound binds to these glutamate-gated chloride channels, causing an influx of chloride ions into the cells . This influx leads to hyperpolarization of the nerve and muscle cells, making them less responsive to stimulation. As a result, the affected invertebrates experience paralysis and eventually die .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamate-gated chloride channel pathway. By enhancing the activity of these channels, this compound disrupts normal neurotransmission and muscle contraction processes . This disruption leads to a cascade of downstream effects, including impaired locomotion and feeding, ultimately resulting in the death of the target organisms .
Pharmacokinetics
this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically absorbed through the gut when ingested by pests. Once absorbed, it is distributed throughout the body, with a preference for fatty tissues . This compound is metabolized primarily in the liver and excreted via feces. Its bioavailability is influenced by factors such as formulation and the presence of food in the gut .
Result of Action
At the molecular level, this compound’s action results in the paralysis of nerve and muscle cells due to hyperpolarization . At the cellular level, this leads to the cessation of normal physiological functions, such as movement and feeding. Consequently, the affected invertebrates are unable to survive .
Action Environment
Environmental factors can significantly influence the efficacy and stability of this compound. Factors such as temperature, humidity, and exposure to sunlight can affect its degradation and persistence in the environment . For instance, higher temperatures and UV exposure can accelerate the breakdown of this compound, reducing its effectiveness . Additionally, the presence of organic matter in the soil can impact its bioavailability and uptake by target organisms .
Biochemical Analysis
Biochemical Properties
Abamectin plays a significant role in biochemical reactions. It interacts with gamma-aminobutyric acid (GABA) at nerve endings . This interaction blocks the transfer of electrical activity in muscle and nerve cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing hyperpolarization and paralysis of the cells . This effect is due to the influx of chloride ions into the channels after the binding of this compound to GABA .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It stimulates the binding of GABA at nerve endings, leading to an influx of chloride ions and subsequent hyperpolarization and paralysis of the cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The production of this compound by Streptomyces avermitilis is a complicated process . The commercial product contains more than 80% of B1a and less than 20% of B1b components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on Oreochromis mossambicus, it was found that low doses of this compound had less adverse effects on the liver, whereas medium and high doses induced moderate-to-severe hepatotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. An in vitro study using rat liver microsomes demonstrated that the major metabolites produced from this compound include 3-O-desmethyl B1a, 24-hydroxymethyl B1a and 26-hydroxymethyl B1a by cytochrome P450 isoforms 1A1 and 3A .
Transport and Distribution
It is known that this compound is a potent antiparasitic agent, suggesting that it may be transported and distributed to areas of the body where parasites are present .
Preparation Methods
Abamectin is primarily produced through the fermentation of Streptomyces avermitilis. The fermentation process yields a mixture of avermectin homologs, with B1a and B1b being the predominant forms . The production process involves optimizing fermentation conditions, such as nutrient composition, pH, temperature, and inoculum size, to maximize yield . Industrial production methods often involve the use of mutagens, genetic engineering, and fermentation condition optimization to enhance the production of this compound .
Chemical Reactions Analysis
Abamectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, this compound can be oxidized to form more potent derivatives or reduced to modify its activity . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of more active insecticidal compounds .
Scientific Research Applications
Abamectin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of macrocyclic lactones . In biology, this compound is used to study the mechanisms of action of insecticides and anthelmintics . In medicine, this compound is used to treat parasitic infections, such as river blindness and lymphatic filariasis . In industry, this compound is widely used as an insecticide and acaricide to control pests in agriculture .
Comparison with Similar Compounds
Abamectin is part of the avermectin family, which includes other compounds such as ivermectin, doramectin, and selamectin . These compounds share a similar structure and mechanism of action but differ in their specific chemical modifications and spectrum of activity . For example, ivermectin is widely used in medicine to treat parasitic infections, while doramectin and selamectin are primarily used in veterinary medicine . This compound is unique in its broad-spectrum activity and its use in both agriculture and pharmaceuticals .
Properties
CAS No. |
71751-41-2 |
---|---|
Molecular Formula |
C95H142O28 |
Molecular Weight |
1732.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
InChI Key |
IBSREHMXUMOFBB-MVGRHBATSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Appearance |
Solid powder |
boiling_point |
717.52°C (rough estimate) |
melting_point |
150-155°C |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO; 0.007-0.01 mg l-1 (20 °C) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abamectin, Affirm, Agri-Mek, Agrimek, Avid, Avid EC, Avomec, EPA Pesticide Chemical Code 122804, HSDB 6941, MK 0936, MK 936, Vertimec, Zephyr |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of abamectin?
A1: this compound primarily targets glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates. [, , , ] This binding leads to prolonged chloride ion influx, causing hyperpolarization of nerve and muscle cells. [, ] The resulting paralysis and death effectively control the target pest. [, ]
Q2: Does this compound affect other receptors or channels in insects?
A2: Research suggests this compound can also act as an inhibitor of nicotinic acetylcholine receptors (nAChRs) in some gastrointestinal worms, leading to synergistic anthelmintic effects when combined with nicotinic antagonists like derquantel. []
Q3: How does this compound impact the nervous system of insects?
A3: this compound disrupts nerve impulse transmission in insects by binding to GluCls, leading to paralysis and, ultimately, death. [] Studies on the ventral nerve cord of Periplaneta americana showed this compound significantly increased the stimulus voltage needed to evoke a response, further demonstrating its impact on nerve function. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound is a mixture of avermectin B1a and B1b, with molecular formulas C48H72O14 (B1a) and C47H70O14 (B1b) and molecular weights of 873.05 g/mol and 860.03 g/mol, respectively.
Q5: Are there any notable spectroscopic characteristics of this compound?
A5: While spectroscopic data isn't explicitly discussed in the provided research, this compound's structure allows for analysis via techniques like UV-Vis spectrophotometry and HPLC with UV detection. [, ] These methods are useful for residue analysis and formulation studies.
Q6: How does this compound perform under different environmental conditions?
A6: this compound exhibits varying stability depending on factors like sunlight exposure and temperature. Research indicates its efficacy can be reduced under direct sunlight. [, ] Formulation strategies, like the addition of mineral oil, have been explored to enhance its residual activity and rainfastness. []
Q7: Can this compound be effectively formulated for different application methods?
A7: Yes, this compound can be formulated as emulsifiable concentrates, wettable powders, and seed treatments. [, , ] Its compatibility with various adjuvants and carriers allows for tailored formulations to optimize its delivery and efficacy for different target pests and application methods. []
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